Home > Products > Screening Compounds P102252 > KRAS G12D inhibitor 5
KRAS G12D inhibitor 5 -

KRAS G12D inhibitor 5

Catalog Number: EVT-14058674
CAS Number:
Molecular Formula: C31H31ClF2N6O2
Molecular Weight: 593.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of KRAS G12D inhibitors involves several sophisticated methods aimed at optimizing their efficacy and selectivity. For instance, one study detailed the design and synthesis of purine and pyrimidine analogs as potential inhibitors. The lead compound, PU1-1, was synthesized through a series of chemical reactions starting from commercially available precursors. Key steps included nucleophilic substitutions and deprotection reactions to yield the final product .

Another notable approach involved structure-based virtual screening to identify potential inhibitors. This method utilized molecular docking studies to predict how well different compounds could bind to the KRAS G12D active site. The synthesis of these compounds was guided by insights gained from these computational analyses, allowing for targeted modifications that enhance binding affinity .

Molecular Structure Analysis

The molecular structure of KRAS G12D inhibitors often features specific scaffolds that facilitate binding to the mutant protein. For example, MRTX1133 incorporates a pyrido[4,3-d]pyrimidine core that interacts favorably with key residues in the KRAS G12D protein. Structural studies using X-ray crystallography have revealed how these compounds form salt bridges with Asp12 and engage with other critical amino acids such as Gly10 and Gly60 .

Data from crystallographic studies provide insights into the three-dimensional arrangement of atoms within these compounds, highlighting their interactions with the KRAS protein. For instance, compound 15 demonstrated a KD (dissociation constant) of 0.8 nM against KRAS G12D, indicating strong binding affinity .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing KRAS G12D inhibitors typically include:

  • Nucleophilic Substitution: This reaction is crucial for introducing functional groups that enhance binding properties.
  • Deprotection Reactions: Protecting groups are often used during synthesis to prevent unwanted reactions; these are removed at later stages to yield active compounds.
  • Coupling Reactions: These reactions can be employed to link different molecular fragments together, forming more complex structures with improved biological activity.

For instance, in the synthesis of PU1-1, alkylation reactions were performed using benzyl bromide in the presence of potassium carbonate to produce desired purine derivatives .

Mechanism of Action

The mechanism of action for KRAS G12D inhibitors involves their interaction with the mutant protein to inhibit its function. These small molecules typically bind to either the nucleotide-binding site or allosteric sites on the KRAS protein:

  • Binding Affinity: Inhibitors like MRTX1133 exhibit high binding affinities for both GDP-bound and GTP-bound states of KRAS G12D.
  • Induced Fit: Upon binding, these inhibitors can induce conformational changes in KRAS that stabilize inactive forms of the protein, thereby reducing its ability to activate downstream signaling pathways associated with cancer progression .

Data from isothermal titration calorimetry (ITC) studies show that these interactions significantly decrease the rate at which GDP is exchanged for GTP on KRAS G12D, effectively blocking its activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of KRAS G12D inhibitors can vary widely depending on their specific chemical structure. Common properties include:

  • Molecular Weight: Typically between 300-600 g/mol for effective cellular penetration.
  • Solubility: High solubility in aqueous solutions is desirable for bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.

For example, MRTX1133 has been characterized as a potent inhibitor with favorable solubility profiles conducive for in vivo applications .

Applications

KRAS G12D inhibitors have significant potential applications in cancer therapy:

Introduction to KRAS Mutations and Oncogenic Signaling

KRAS as a Master Oncogenic Driver in Solid Tumors

KRAS is a small GTPase protein encoded by the KRAS proto-oncogene, functioning as a critical molecular switch that regulates cell proliferation, survival, and metabolism. It cycles between an inactive GDP-bound state and an active GTP-bound state, a process tightly controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Oncogenic KRAS mutations—most commonly at codons 12, 13, or 61—impair GTP hydrolysis, locking KRAS in a constitutively active GTP-bound conformation. This leads to hyperactivation of downstream effector pathways, including RAF/MEK/ERK, PI3K/AKT/mTOR, and RALGDS, which drive uncontrolled tumor growth. KRAS mutations occur in ~25% of all human cancers, with particularly high prevalence in pancreatic ductal adenocarcinoma (PDAC; >90%), colorectal cancer (CRC; ~45%), and non-small cell lung cancer (NSCLC; ~30%) [2] [5] [7].

Prevalence and Clinical Significance of KRAS G12D Mutations in Pancreatic Ductal Adenocarcinoma (PDAC)

The KRAS G12D mutation (glycine-to-aspartic acid substitution at codon 12) is the most prevalent KRAS variant in PDAC, accounting for approximately 40–45% of all KRAS mutations in this malignancy. Epidemiologically, KRAS G12D is associated with distinct clinical outcomes: Patients with resectable PDAC harboring G12D mutations exhibit a median survival of 356 days, significantly shorter than patients with other KRAS genotypes (810 days) [4]. This mutation is enriched in early-stage PDAC and correlates with aggressive tumor biology, including enhanced glycolytic flux and immune evasion. Mechanistically, KRAS G12D hyperactivates the MAPK and MYC pathways, reprogramming glucose metabolism to increase glucose uptake and lactate production—a hallmark of the Warburg effect [4] [10].

Table 1: Prevalence of KRAS Mutation Subtypes in PDAC

Mutation SubtypeAmino Acid ChangePrevalence in PDACClinical Association
G12DGlycine→Aspartic acid~45%Shorter post-resection survival (356 days)
G12VGlycine→Valine~35%Variable impact on survival
G12RGlycine→Arginine~17%Improved overall survival
Wild-type-8–12%Better chemotherapy response

Historical Challenges in Targeting KRAS: From "Undruggable" to Allele-Specific Inhibition

For decades, KRAS was deemed "undruggable" due to:

  • Structural Challenges: The protein lacks deep hydrophobic pockets for high-affinity small-molecule binding, and its picomolar affinity for GTP/GDP hinders competitive inhibition [7] .
  • Cellular Dynamics: High intracellular GTP concentrations (~500 μM) prevent nucleotide-competitive inhibitors from effectively displacing GTP .
  • Isoform Complexity: KRAS exists as splice variants (4A/4B) with distinct membrane association mechanisms [7].

The breakthrough in targeting KRAS came with the discovery of the switch-II pocket (S-IIP) in KRAS G12C, which harbors a cysteine residue amenable to covalent inhibition. Drugs like sotorasib (AMG510) and adagrasib (MRTX849) exploit this vulnerability, trapping KRAS G12C in its inactive GDP-bound state. However, KRAS G12D lacks a reactive cysteine, requiring novel strategies for inhibition. This has spurred the development of non-covalent inhibitors that target the S-IIP or adjacent pockets in KRAS G12D, such as MRTX1133 and KRAS G12D inhibitor 5 [2] [6] .

Properties

Product Name

KRAS G12D inhibitor 5

IUPAC Name

5-chloro-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol

Molecular Formula

C31H31ClF2N6O2

Molecular Weight

593.1 g/mol

InChI

InChI=1S/C31H31ClF2N6O2/c32-24-4-1-3-17-9-21(41)10-22(25(17)24)27-26(34)28-23(12-35-27)29(39-14-19-5-6-20(15-39)36-19)38-30(37-28)42-16-31-7-2-8-40(31)13-18(33)11-31/h1,3-4,9-10,12,18-20,36,41H,2,5-8,11,13-16H2/t18-,19?,20?,31+/m1/s1

InChI Key

MREIKMRVSAOCHR-RMIANRRMSA-N

Canonical SMILES

C1CC2(CC(CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.